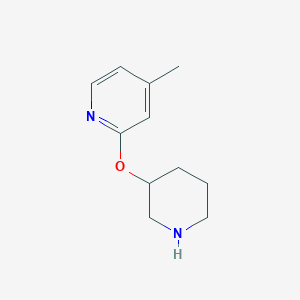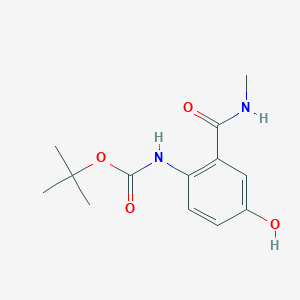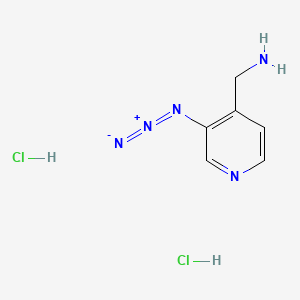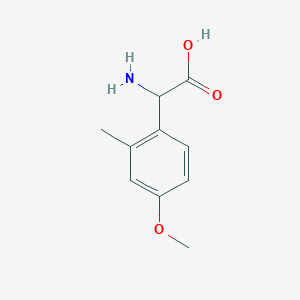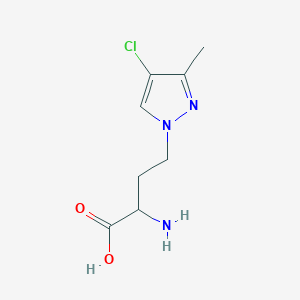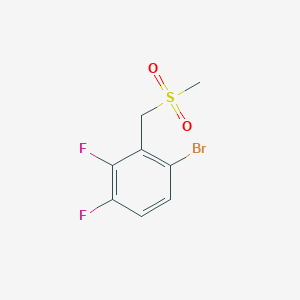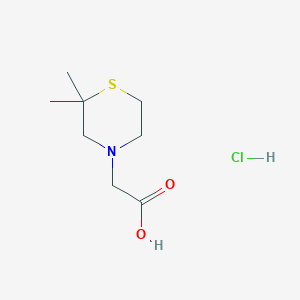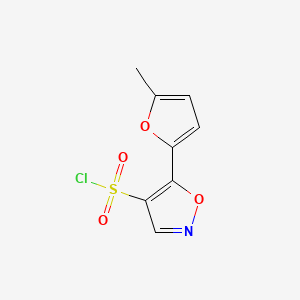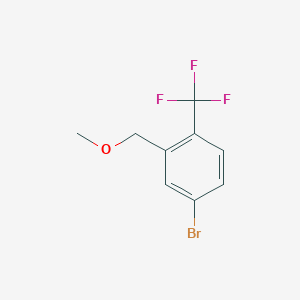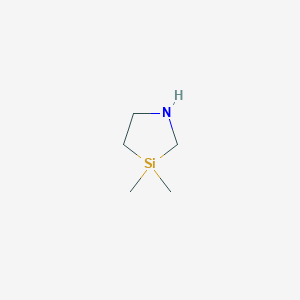
3,3-Dimethyl-1,3-azasilolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1,3-azasilolidine is a heterocyclic compound containing silicon and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-1,3-azasilolidine can be synthesized through several methods. One common approach involves the reaction of a silicon-containing precursor with an amine under controlled conditions. For example, the reaction of dimethylchlorosilane with an amine can yield this compound . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the azasilolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-1,3-azasilolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can break silicon-nitrogen bonds.
Substitution: The silicon atom in the azasilolidine ring can undergo nucleophilic substitution reactions with reagents such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Silicon-oxygen compounds
Reduction: Silicon-hydrogen compounds
Substitution: Various substituted azasilolidines
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1,3-azasilolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of silicon-based biochemistry.
Medicine: Research is ongoing into the potential use of silicon-containing compounds in drug delivery and medical imaging.
Industry: this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3,3-dimethyl-1,3-azasilolidine involves its ability to form stable bonds with other atoms, particularly oxygen and carbon. The silicon atom in the ring structure can act as a Lewis acid, facilitating reactions with nucleophiles. This property is exploited in various chemical reactions and applications, where the compound can serve as a catalyst or reactant.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-1-phenyl-1,3-azasilolidine: Similar structure but with a phenyl group attached.
3,3-Dimethyl-1,3-azasilolidine hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both silicon and nitrogen atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not found in many other heterocyclic compounds.
Propiedades
Fórmula molecular |
C5H13NSi |
|---|---|
Peso molecular |
115.25 g/mol |
Nombre IUPAC |
3,3-dimethyl-1,3-azasilolidine |
InChI |
InChI=1S/C5H13NSi/c1-7(2)4-3-6-5-7/h6H,3-5H2,1-2H3 |
Clave InChI |
QUGOPTSGEGESNC-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CCNC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


